5-Fluoro-2-iodo-4-methoxybenzylamine
Description
Significance of Substituted Benzylamines as Versatile Synthons
Substituted benzylamines are foundational building blocks in organic synthesis, prized for their role as precursors to a vast array of more complex molecules, particularly in the pharmaceutical and materials science sectors. wikipedia.orgchemicalbook.com A benzylamine (B48309) consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to an amine (-NH2). wikipedia.org This structure serves as a versatile synthon—a molecular fragment whose reactivity can be strategically exploited to form new chemical bonds.
Their utility stems from several key features:
Nucleophilic Amine Group: The primary amine is a potent nucleophile, readily reacting with electrophiles like alkyl halides, acyl chlorides, and carbonyl compounds to form new carbon-nitrogen bonds. wikipedia.org
Benzylic Position: The carbon atom adjacent to the aromatic ring is activated and can be a site for various chemical transformations.
Masked Ammonia (B1221849) Source: Benzylamine can be used as a substitute for ammonia in N-alkylation reactions. The benzyl group can be subsequently removed through hydrogenolysis, a process that cleaves the carbon-nitrogen bond, to yield a primary or secondary amine. wikipedia.org
The Strategic Importance of Fluorine, Iodine, and Methoxy (B1213986) Substituents in Modulating Chemical Reactivity and Synthetic Pathways
The specific substituents on the aromatic ring of 5-Fluoro-2-iodo-4-methoxybenzylamine each impart distinct and powerful effects on the molecule's properties and potential synthetic applications. The combination of these three groups on a single benzylamine framework creates a highly versatile and synthetically valuable intermediate.
Fluorine: The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.com Key effects include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage. Placing fluorine at a metabolically vulnerable position can block oxidation and prolong a drug's half-life in the body. nih.gov
Altered Basicity: As the most electronegative element, fluorine is a strong electron-withdrawing group via induction. tandfonline.com This effect can lower the pKa (reduce the basicity) of the nearby aminomethyl group, which can improve a molecule's ability to permeate cell membranes. tandfonline.comnih.gov
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, potentially increasing the binding affinity and potency of a drug. ingentaconnect.combenthamscience.com Its small size means it rarely causes significant steric hindrance. benthamscience.com
Iodine: The iodine substituent is particularly valuable as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation.
Cross-Coupling Reactions: The carbon-iodine (C-I) bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. nih.gov This allows the iodine atom to be replaced with a wide variety of other functional groups (e.g., aryl, alkyl, alkynyl groups), providing a powerful method for building molecular complexity.
Hypervalent Iodine Chemistry: Aryl iodides can be oxidized to form hypervalent iodine reagents. These compounds are environmentally benign and act as powerful oxidants and electrophilic group transfer reagents in a wide range of transformations, often used in conjunction with transition metal catalysts like palladium or gold. bohrium.comfrontiersin.org
Methoxy Group: The methoxy group (-OCH3) influences the electronic properties of the benzene ring through a combination of effects.
Electron-Donating Resonance: The oxygen atom's lone pairs can delocalize into the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. vaia.comvaia.com This makes the ring more reactive towards electrophilic aromatic substitution. vaia.comlibretexts.org In this compound, the methoxy group is para to the fluorine and ortho to the iodine.
The combination of these three substituents in this compound creates a molecule with a nucleophilic amine, a metabolically robust and electronically modified ring, and a highly reactive site for advanced synthetic elaborations via cross-coupling chemistry.
Data Tables
Table 1: Properties of Substituents on an Aromatic Ring
This table summarizes the key electronic and steric properties of the substituents found in this compound. Hammett constants (σ) quantify the electron-donating or -withdrawing influence of a substituent, while the van der Waals radius indicates its size.
| Substituent | Type | Inductive Effect | Resonance Effect | Hammett Constant (σp) | van der Waals Radius (Å) |
| -F (Fluoro) | Halogen | Strong Electron-Withdrawing | Weak Electron-Donating | +0.06 | 1.47 |
| -I (Iodo) | Halogen | Weak Electron-Withdrawing | Weak Electron-Donating | +0.18 | 1.98 |
| -OCH₃ (Methoxy) | Alkoxy | Weak Electron-Withdrawing | Strong Electron-Donating | -0.27 | ~2.16 (for the whole group) |
Data compiled from established chemical principles and literature values.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9FINO |
|---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
(5-fluoro-2-iodo-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9FINO/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3H,4,11H2,1H3 |
InChI Key |
JTQZEEHFEIMKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)CN)F |
Origin of Product |
United States |
Reaction Chemistry and Derivatization Strategies of 5 Fluoro 2 Iodo 4 Methoxybenzylamine
Reactivity of the Primary Amine Functionality
The primary amine group (-CH₂NH₂) in 5-Fluoro-2-iodo-4-methoxybenzylamine is a key site for a variety of chemical transformations. Its nucleophilicity allows for the formation of amides, secondary and tertiary amines, and imines, providing pathways to a diverse range of derivatives.
Acylation and Amide Bond Formation (e.g., N-substituted fatty acid amides)
The primary amine of this compound can be readily acylated by reacting with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This reaction is fundamental in organic synthesis. The synthesis of N-substituted fatty acid amides from benzylamine (B48309) analogues is a well-established process. nih.gov Typically, the coupling of a carboxylic acid with the amine is facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method allows for the formation of the amide bond under mild conditions.
The reaction involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the primary amine of the benzylamine derivative to form the corresponding N-benzylamide. A variety of fatty acids can be employed in this synthesis, leading to a range of lipophilic amide derivatives.
| Acylating Agent Class | Example Reagent | Expected Product | Typical Coupling Conditions |
|---|---|---|---|
| Fatty Acid | Undec-10-enoic acid | N-(5-Fluoro-2-iodo-4-methoxybenzyl)undec-10-enamide | DCC, DMAP |
| Hydroxy Fatty Acid | (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | N-(5-Fluoro-2-iodo-4-methoxybenzyl)-12-hydroxyoctadec-9-enamide | DCC, DMAP |
| Saturated Fatty Acid | Palmitic acid | N-(5-Fluoro-2-iodo-4-methoxybenzyl)palmitamide | DCC, DMAP |
| Acid Chloride | Benzoyl chloride | N-(5-Fluoro-2-iodo-4-methoxybenzyl)benzamide | Base (e.g., triethylamine) |
Alkylation and Reductive Alkylation Reactions
Reductive amination, also known as reductive alkylation, is a highly efficient method for preparing secondary and tertiary amines from primary amines. wikipedia.orgnih.gov This two-step, one-pot process involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. thieme-connect.de This intermediate is then reduced in situ to the corresponding alkylated amine. thieme-connect.de This direct method avoids the isolation of the often-unstable imine. thieme-connect.de
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective reagents for this transformation. organic-chemistry.org The choice of the aldehyde or ketone determines the nature of the alkyl group introduced onto the amine nitrogen. This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov For primary amines where overalkylation can be an issue, a stepwise procedure involving the formation of the imine followed by reduction with sodium borohydride (B1222165) (NaBH₄) can be utilized. organic-chemistry.org
| Carbonyl Compound | Example Reagent | Expected Product Type | Common Reducing Agents |
|---|---|---|---|
| Aliphatic Aldehyde | Butanal | Secondary Amine | NaBH(OAc)₃, NaBH₃CN, H₂/Pd |
| Aromatic Aldehyde | Benzaldehyde (B42025) | Secondary Amine | NaBH(OAc)₃, NaBH₃CN, H₂/Pd |
| Aliphatic Ketone | Acetone | Secondary Amine | NaBH(OAc)₃, NaBH₃CN, H₂/Pd |
| Cyclic Ketone | Cyclohexanone | Secondary Amine | NaBH(OAc)₃, NaBH₃CN, H₂/Pd |
Formation of Imines and their Subsequent Transformations
Primary amines, such as this compound, react with aldehydes or ketones via a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.orgredalyc.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). wikipedia.org The reaction is typically catalyzed by acid. masterorganicchemistry.comredalyc.org Various catalysts, including metal-free organocatalysts like salicylic (B10762653) acid derivatives, can promote the oxidative coupling of benzylamines to form imines under an oxygen atmosphere. acs.org
Imines are valuable synthetic intermediates. researchgate.net Their C=N bond can undergo several transformations:
Reduction: As discussed in the previous section, imines can be readily reduced to secondary amines using hydride reagents like NaBH₄ or through catalytic hydrogenation. masterorganicchemistry.com
Hydrolysis: The formation of imines is a reversible process. Imines can be hydrolyzed back to the original primary amine and carbonyl compound by treatment with water, typically in the presence of aqueous acid. masterorganicchemistry.comwikipedia.org
Nucleophilic Addition: The carbon atom of the imine double bond is electrophilic and can be attacked by various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
| Carbonyl Reactant Class | Example Reagent | Intermediate Product | Subsequent Transformation |
|---|---|---|---|
| Aromatic Aldehyde | Benzaldehyde | N-(5-Fluoro-2-iodo-4-methoxybenzylidene)aniline | Reduction to secondary amine |
| Aliphatic Ketone | Acetone | N-(1-(5-Fluoro-2-iodo-4-methoxyphenyl)propan-2-ylidene)amine | Hydrolysis to amine and ketone |
| Substituted Benzaldehyde | 4-Nitrobenzaldehyde | N-(5-Fluoro-2-iodo-4-methoxybenzyl)-1-(4-nitrophenyl)methanimine | Addition of Grignard reagents |
| Heterocyclic Aldehyde | Pyridine-2-carboxaldehyde | N-(5-Fluoro-2-iodo-4-methoxybenzyl)-1-(pyridin-2-yl)methanimine | Cycloaddition reactions |
Reactivity of the Halogen (Iodine) Functionality
The iodine atom attached to the aromatic ring of this compound is a key feature for derivatization, serving as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity achievable from this scaffold.
Carbon-Carbon Cross-Coupling Reactions (e.g., Sonogashira Coupling, Suzuki-Miyaura Coupling)
Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.org The reaction is catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a mild base, such as an amine. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in the Sonogashira coupling follows the general trend I > Br > Cl > OTf, making the aryl iodide of this compound a highly suitable substrate for this transformation. wikipedia.orglibretexts.org This reaction proceeds under mild conditions and demonstrates broad functional group tolerance, allowing for the synthesis of a wide array of substituted arylalkynes. wikipedia.org
| Alkyne Coupling Partner | Example Reagent | Expected Product Class | Typical Catalytic System |
|---|---|---|---|
| Aryl Alkyne | Phenylacetylene | Diarylacetylene derivative | Pd(PPh₃)₄, CuI, Et₃N |
| Alkyl Alkyne | 1-Hexyne | Aryl-alkyl acetylene (B1199291) derivative | PdCl₂(PPh₃)₂, CuI, piperidine |
| Silyl-protected Alkyne | Trimethylsilylacetylene | Silyl-protected arylalkyne | Pd(OAc)₂, PPh₃, CuI, Et₃N |
| Functionalized Alkyne | Propargylamine | Aminomethyl-substituted arylalkyne | PdCl₂(PPh₃)₂, CuI, base |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most versatile methods for constructing biaryl structures and other C(sp²)-C(sp²) bonds. libretexts.org The reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent, typically a boronic acid or ester, with an aryl or vinyl halide. libretexts.org Key components of the reaction are a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgyoutube.com The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com Given the high reactivity of aryl iodides, this compound is an excellent substrate for Suzuki-Miyaura coupling, enabling its linkage to a wide variety of aryl and heteroaryl groups.
| Organoboron Reagent | Example Reagent | Expected Product Class | Typical Catalytic System |
|---|---|---|---|
| Arylboronic Acid | Phenylboronic acid | Biaryl derivative | Pd(PPh₃)₄, Na₂CO₃ |
| Heteroarylboronic Acid | Pyridine-3-boronic acid | Aryl-heteroaryl derivative | Pd(dppf)Cl₂, K₂CO₃ |
| Vinylboronic Acid | Styreneboronic acid | Styrene derivative | Pd(OAc)₂, SPhos, K₃PO₄ |
| Alkylboronic Acid | Methylboronic acid | Methylated arene derivative | Pd(amphos)Cl₂, Cs₂CO₃ |
Carbon-Nitrogen Cross-Coupling Reactions (e.g., Ullmann-type Amination)
The Ullmann reaction, or Ullmann condensation, traditionally refers to the copper-catalyzed synthesis of symmetric biaryls. organic-chemistry.org However, the term "Ullmann-type" reaction broadly encompasses copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles, including amines, to form C-N bonds. organic-chemistry.org This reaction provides a direct method for the N-arylation of amines, amides, and other nitrogen-containing compounds using an aryl halide. beilstein-journals.orgnih.gov For a substrate like this compound, an Ullmann-type amination would involve coupling the aryl iodide position with a primary or secondary amine in the presence of a copper catalyst and a base, resulting in a diarylamine or N-aryl-N-alkylamine structure at the 2-position of the ring. While classic Ullmann conditions often require high temperatures, modern protocols have been developed that proceed under milder conditions. nih.gov
| Nitrogen Nucleophile | Example Reagent | Expected Product Class | Typical Catalytic System |
|---|---|---|---|
| Primary Aromatic Amine | Aniline (B41778) | Unsymmetrical diarylamine | CuI, K₂CO₃, L-proline |
| Primary Aliphatic Amine | n-Butylamine | N-Alkyl-N-arylamine | CuSO₄·5H₂O, base |
| Secondary Cyclic Amine | Piperidine | N-Arylpiperidine | CuI, base |
| N-Heterocycle | Imidazole | N-Arylimidazole | CuI, Cs₂CO₃ |
Formation of Organometallic Reagents (e.g., Grignard or Organolithium Reagents)
The presence of an iodo-substituent on the aromatic ring of this compound provides a direct handle for the formation of organometallic reagents, which are powerful intermediates in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagent Formation: The direct reaction of aryl halides with magnesium metal is a standard method for preparing Grignard reagents (R-MgX). nih.gov For this compound, the aryl iodide is the most likely site of reaction due to the lower bond dissociation energy of the C-I bond compared to the C-F and C-Cl bonds. wikipedia.org However, the presence of the acidic amine proton of the benzylamine group would be incompatible with the highly basic Grignard reagent, leading to quenching of the reagent. Therefore, protection of the amine, for instance as an amide or a silylamine, would be a prerequisite for successful Grignard formation. The ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, used for Grignard reagent preparation is generally compatible with the methoxy (B1213986) group.
Organolithium Reagent Formation via Lithium-Halogen Exchange: A more common and often more efficient method for generating an organometallic species from an aryl iodide is through lithium-halogen exchange. beilstein-journals.org This reaction is typically very fast, especially with aryl iodides, and can be carried out at low temperatures, which helps to avoid side reactions. wisc.edu The reaction involves treating the aryl iodide with an organolithium reagent, most commonly n-butyllithium or t-butyllithium. The rate of exchange generally follows the trend I > Br > Cl, making the iodo-substituent at the C-2 position the exclusive site of metal-halogen exchange. beilstein-journals.org
The resulting aryllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new substituents at the C-2 position. As with Grignard reagents, the acidic proton of the benzylamine must be considered. Using two equivalents of the organolithium reagent can overcome this, with the first equivalent deprotonating the amine and the second performing the lithium-halogen exchange. Alternatively, the amine can be protected prior to the exchange reaction. The methoxy group is generally stable under these conditions, although ortho-lithiation directed by the methoxy group can be a competing reaction if a stronger base or higher temperatures are used. wikipedia.orgorganic-chemistry.org
Table 1: Comparison of Organometallic Reagent Formation Methods
| Method | Reagent | Position of Reaction | Key Considerations |
|---|---|---|---|
| Grignard Formation | Mg(0) in ether | C-I | Requires amine protection. |
| Lithium-Halogen Exchange | n-BuLi or t-BuLi | C-I | Fast reaction at low temperatures. Amine protection or use of excess base is necessary. beilstein-journals.org |
Reactivity of the Methoxy Functionality
The methoxy group at the C-4 position is a relatively stable ether linkage. However, under specific conditions, it can be cleaved to reveal a phenol, a versatile intermediate for further functionalization.
The cleavage of aryl methyl ethers, or O-dealkylation, is a common transformation in organic synthesis. Several reagents are known to effect this transformation, with the choice of reagent being crucial to ensure compatibility with the other functional groups present in this compound. chem-station.com
Strong Lewis acids such as boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. chem-station.com The reaction typically proceeds at low temperatures and can provide high yields of the corresponding phenol. However, the high reactivity of BBr₃ may also affect other functional groups. Aluminum chloride (AlCl₃), another Lewis acid, can also be used, often requiring heating. chem-station.com
Strong protic acids like 47% hydrobromic acid (HBr) can also cleave the methoxy group, usually at elevated temperatures. chem-station.com The use of alkyl thiols in the presence of a base offers a milder alternative that avoids strongly acidic conditions. chem-station.com
The synthetic utility of O-dealkylation of this compound lies in the generation of the corresponding 5-fluoro-2-iodo-4-hydroxybenzylamine. The resulting phenolic hydroxyl group can then be used in a variety of reactions, such as Williamson ether synthesis to introduce different alkyl or aryl groups, or as a nucleophile in esterification or other coupling reactions.
Table 2: Common Reagents for O-Dealkylation of Aryl Methyl Ethers
| Reagent | Conditions | Advantages | Potential Issues with Substrate |
|---|---|---|---|
| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to rt) | High reactivity and efficiency. chem-station.com | Potential for side reactions with the amine group. |
| Aluminum chloride (AlCl₃) | Heating in a suitable solvent | Less reactive than BBr₃. chem-station.com | May require harsher conditions. |
| Hydrobromic acid (HBr) | High temperature (e.g., reflux) | Readily available. chem-station.com | Strongly acidic conditions may not be compatible with all substrates. |
| Alkyl thiols (e.g., dodecanethiol) with base | Heating in a high-boiling solvent (e.g., NMP) | Avoids strong acids. chem-station.com | Requires high temperatures and basic conditions. |
Electrophilic and Nucleophilic Aromatic Substitutions on the Substituted Phenyl Ring
The existing substituents on the phenyl ring of this compound dictate the regioselectivity of further substitution reactions. The interplay of their electronic and steric effects determines the position of attack for incoming electrophiles or nucleophiles.
The directing effects of the substituents on the aromatic ring are as follows:
Methoxy group (-OCH₃): A strong activating group and is ortho-, para-directing due to its ability to donate electron density through resonance.
Fluoro group (-F): A deactivating group due to its inductive electron-withdrawing effect, but it is ortho-, para-directing because of its ability to donate electron density through resonance.
Iodo group (-I): A deactivating group that is ortho-, para-directing.
Benzylamine group (-CH₂NH₂): The aminomethyl group is generally considered to be weakly activating and ortho-, para-directing.
In electrophilic aromatic substitution , the positions ortho and para to the strongly activating methoxy group are favored. The C-3 and C-5 positions are ortho to the methoxy group. The C-5 position is already substituted with a fluoro group. The C-3 position is adjacent to the bulky iodo group at C-2, which may provide some steric hindrance. The position para to the methoxy group is the C-1 position, which is not available for substitution. Therefore, electrophilic attack is most likely to occur at the C-3 position, directed by the powerful methoxy group.
In nucleophilic aromatic substitution (SNAr) , the ring must be activated by electron-withdrawing groups. While the fluoro and iodo groups are deactivating in electrophilic substitution, they can activate the ring towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex, and the stability of this intermediate determines the regioselectivity. Nucleophilic attack is generally favored at positions ortho or para to strong electron-withdrawing groups. In the case of polyhalogenated benzenes, the position of substitution can often be directed by the nature of the leaving group, with iodide being a better leaving group than fluoride (B91410). Palladium-catalyzed cross-coupling reactions, such as the Suzuki, nih.gov Heck, beilstein-journals.org and Buchwald-Hartwig amination organic-chemistry.orgwikipedia.org reactions, will preferentially occur at the C-I bond, providing a versatile route to introduce aryl, vinyl, or amino groups at the C-2 position.
Table 3: Predicted Regioselectivity of Aromatic Substitution Reactions
| Reaction Type | Position of Attack | Directing Influence | Notes |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C-3 | Primarily directed by the strongly activating ortho-, para-directing methoxy group. | Steric hindrance from the adjacent iodo group might play a role. |
| Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed cross-coupling) | C-2 | The carbon-iodine bond is the most reactive site for these transformations. nih.govbeilstein-journals.orgorganic-chemistry.orgwikipedia.org | Provides a reliable method for functionalization at this position. |
Applications of 5 Fluoro 2 Iodo 4 Methoxybenzylamine As a Key Synthetic Intermediate
Precursor for Complex Organic Molecules
While the structure of 5-Fluoro-2-iodo-4-methoxybenzylamine suggests its potential as a starting material for more elaborate molecules, no specific instances of its use in multistep synthesis of advanced organic structures have been reported.
No documented multistep synthetic routes employing this compound as a key intermediate for advanced organic structures could be located in the surveyed literature.
Role in Multi-Component Reactions (MCRs)
The participation of this compound in multi-component reactions has not been described in the available scientific reports.
Computational and Theoretical Studies of 5 Fluoro 2 Iodo 4 Methoxybenzylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a predominant method in computational chemistry for studying the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it an ideal tool for investigating various aspects of molecular systems, from reaction mechanisms to spectroscopic properties.
Investigation of Reaction Mechanisms and Transition States
DFT calculations are a powerful tool for elucidating the intricate details of chemical reactions, including the identification of reaction pathways and the characterization of transition states. rsc.orgmdpi.com For 5-Fluoro-2-iodo-4-methoxybenzylamine, DFT could be employed to study its reactivity in various chemical transformations. For instance, in a nucleophilic substitution reaction, DFT can model the approach of a nucleophile to the benzylic carbon, mapping out the potential energy surface of the reaction.
The process involves locating the minimum energy structures of the reactants and products, as well as the first-order saddle point on the potential energy surface, which corresponds to the transition state. mdpi.comsparkle.pro.br The energy difference between the reactants and the transition state provides the activation energy, a crucial parameter for determining the reaction rate. mdpi.com For example, in a hypothetical reaction involving the displacement of the iodo group, DFT calculations could predict the activation energy and the geometry of the transition state, revealing whether the reaction proceeds through an SN1 or SN2-like mechanism.
Intrinsic Reaction Coordinate (IRC) calculations can further be used to confirm that the identified transition state correctly connects the reactant and product states. nih.gov These computational investigations offer a detailed, step-by-step view of the reaction, which is often difficult to obtain through experimental means alone.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
DFT calculations have proven to be highly effective in predicting the spectroscopic parameters of molecules, which is invaluable for structure elucidation and characterization. nih.govnih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.govnih.gov By calculating the 1H and 13C NMR chemical shifts for this compound, one can compare the theoretical spectrum with an experimental one to confirm the structure. Discrepancies between the calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging.
Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (Aromatic) | 7.10 - 7.50 |
| H (CH2) | 3.80 - 4.00 |
| H (NH2) | 1.50 - 2.50 |
| H (OCH3) | 3.90 - 4.10 |
| C (Aromatic, C-I) | 90 - 100 |
| C (Aromatic, C-F) | 155 - 165 (with C-F coupling) |
| C (Aromatic) | 110 - 130 |
| C (CH2) | 45 - 55 |
IR Spectroscopy: DFT can also be used to calculate the vibrational frequencies of a molecule. researchgate.netresearchgate.net These calculated frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the vibrational modes associated with each calculated frequency, it is possible to assign the peaks in an experimental IR spectrum to specific molecular motions, such as C-H stretches, N-H bends, and C-F stretches. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. nih.gov
Hypothetical Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2950 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-O Stretch | 1000 - 1250 |
Conformational Analysis
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. lumenlearning.comlibretexts.org this compound possesses rotational freedom around the C-C and C-N single bonds of the benzylamine (B48309) moiety. Conformational analysis using DFT can identify the most stable conformations (rotamers) and the energy barriers between them. nih.gov
By systematically rotating the dihedral angles and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For this compound, the orientation of the aminomethyl group relative to the aromatic ring is of particular interest. The calculations would likely reveal the most stable arrangement, considering steric hindrance and potential intramolecular interactions.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide a deep understanding of the electronic structure of a molecule, which is fundamental to its chemical behavior. northwestern.edunih.gov For this compound, these calculations can elucidate the distribution of electrons and the nature of the molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. acs.org
Analysis of the molecular orbitals can reveal the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the HOMO might be localized on the amino group, suggesting that this is a likely site for electrophilic attack. Conversely, the LUMO might be distributed over the aromatic ring, indicating its susceptibility to nucleophilic attack.
Structure-Reactivity Relationship (SAR) Studies in Substituted Arylmethylamines
Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its reactivity or biological activity. oncodesign-services.comresearchgate.net By systematically modifying the substituents on the aryl ring of an arylmethylamine and observing the effect on a particular property, one can develop a predictive model. nih.govnih.gov
In the context of this compound, a computational SAR study could involve replacing the fluoro, iodo, and methoxy (B1213986) groups with other substituents and calculating a property of interest, such as the activation energy for a specific reaction or the HOMO-LUMO gap. rjraap.com
Advanced Characterization Techniques Utilized in Research of 5 Fluoro 2 Iodo 4 Methoxybenzylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Fluoro-2-iodo-4-methoxybenzylamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
In a typical ¹H NMR analysis of this compound, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the benzylic amine protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the fluorine, iodine, methoxy, and aminomethyl substituents. Spin-spin coupling patterns would further reveal the relative positions of these protons on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the substituted aromatic carbons, the methoxy carbon, and the benzylic carbon, confirming the carbon skeleton of the molecule.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.8 - 7.5 | Doublet, Singlet |
| Methoxy (OCH₃) | ~3.9 | Singlet |
| Benzylic (CH₂) | ~3.8 | Singlet |
| Amine (NH₂) | 1.5 - 2.5 (broad) | Singlet |
Note: The table presents predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental data is required for definitive assignment.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS) provide critical data for molecular formula confirmation.
In a mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its exact molecular mass. HRMS, in particular, can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₉FINO). Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragments would likely arise from the loss of the iodine atom, the methoxy group, or the aminomethyl group, helping to piece together the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.
Key absorptions expected in the IR spectrum would include N-H stretching vibrations for the primary amine group, typically appearing as a medium-intensity doublet in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methoxy and benzylic groups would be observed around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong absorption between 1000-1300 cm⁻¹, while C-F and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers.
Interactive Data Table: Expected IR Absorption Frequencies
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |
| Amine | N-H Stretch | 3300 - 3500 |
| Aromatic/Alkyl | C-H Stretch | 2850 - 3100 |
| Ether (Methoxy) | C-O Stretch | 1000 - 1300 |
| Fluoroalkane | C-F Stretch | 1000 - 1400 |
| Iodoalkane | C-I Stretch | 500 - 600 |
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be obtained in a crystalline form, X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves directing X-rays onto a single crystal of this compound and analyzing the resulting diffraction pattern.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
In an HPLC analysis, the compound would be passed through a column under high pressure, and its retention time would be a characteristic identifier. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for the quantitative determination of purity. Similarly, GC can be used for volatile compounds, providing information on purity and the presence of any residual starting materials or byproducts. These methods are crucial for ensuring the quality control of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-2-iodo-4-methoxybenzylamine, and what challenges arise during its purification?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, iodination of a fluorinated methoxybenzyl precursor (e.g., using iodine monochloride in acetic acid) is a plausible route. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) due to the presence of polar functional groups (-NH₂, -OCH₃) and heavy atom (iodine) interference in crystallization .
- Key Challenges :
- Side reactions : Competing substitution at the methoxy or fluoro positions may occur.
- Purification : The iodine atom increases molecular weight, complicating solvent selection for recrystallization. HPLC (C18 column, acetonitrile/water mobile phase) is recommended for purity validation (>98%) .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : H and C NMR should confirm substituent positions. The iodine atom induces deshielding in adjacent protons (e.g., aromatic H at C-2). F NMR can verify the fluorine environment .
- Mass Spectrometry : High-resolution MS (ESI+) should show [M+H] with isotopic peaks confirming iodine presence (e.g., m/z ~322.0) .
- X-ray Crystallography : Single-crystal analysis (if feasible) resolves bond angles and confirms regiochemistry, as demonstrated for related methoxy-iodo benzyl derivatives .
Q. What are the stability considerations for storing this compound?
- Storage Conditions : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation of the iodine moiety. Stability assays (TGA/DSC) suggest decomposition above 150°C .
- Degradation Pathways : Hydrolysis of the amine group or iodine displacement under acidic/basic conditions. Monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in catalytic coupling reactions?
- Mechanistic Insights : The electron-withdrawing fluoro and iodo groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. DFT calculations (e.g., Gaussian 09) reveal reduced electron density at C-6, making it a candidate for Suzuki-Miyaura coupling with boronic acids .
- Case Study : In a model reaction with phenylboronic acid, Pd(OAc)₂/XPhos catalyst systems achieve >80% yield at 80°C in toluene/water .
Q. What strategies resolve contradictory data in biological activity assays involving this compound?
- Case Example : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may stem from solvent (DMSO vs. ethanol) effects on solubility. Use standardized protocols (e.g., PBS buffer, <1% DMSO) and validate via dose-response curves .
- Statistical Validation : Apply ANOVA to compare replicates and assess inter-lab variability. Triangulate results with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can computational modeling predict the pharmacokinetic properties of derivatives of this compound?
- Tools : Use Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), BBB permeability, and metabolic stability. The iodine atom increases molecular weight and logP (~2.5), potentially reducing oral bioavailability .
- Validation : Compare in silico predictions with in vitro CYP450 inhibition assays (e.g., human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
